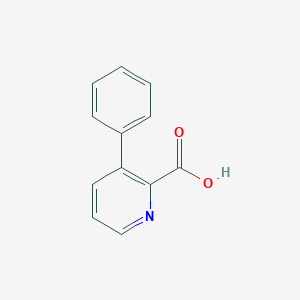

3-phenylpyridine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLPJJGKJSOUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376453 | |

| Record name | 3-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103863-15-6 | |

| Record name | 3-Phenyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Phenylpyridine-2-carboxylic Acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and known biological activities of 3-phenylpyridine-2-carboxylic acid (also known as 3-phenylpicolinic acid). The document details its physical characteristics, offers insights into its spectroscopic profile, presents a plausible synthetic route, and discusses its relevance as a scaffold for developing novel therapeutic agents.

Core Chemical and Physical Properties

3-Phenylpyridine-2-carboxylic acid is a heterocyclic compound featuring a phenyl group substituted at the 3-position of a pyridine-2-carboxylic acid (picolinic acid) core. This structural arrangement imparts a unique combination of aromaticity, acidity, and steric hindrance that governs its chemical behavior and biological interactions. The quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 103863-15-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1][2] |

| Appearance | Off-white to beige solid (Predicted) | [5] |

| Melting Point | 325–328 °C | [2] |

| Boiling Point | 367 °C (Predicted) | [2] |

| Density | 1.241 g/cm³ (Predicted) | [2] |

| pKa | ~3–4 (Predicted for isomeric 2-phenylpyridine-3-carboxylic acid) | [6] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).[6][7] |

Spectroscopic Data Analysis

While experimental spectra for 3-phenylpyridine-2-carboxylic acid are not widely published, its structure allows for the prediction of key spectroscopic features based on its functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for a carboxylic acid and aromatic rings.

-

O–H Stretch : A very broad and strong absorption band from 2500–3300 cm⁻¹, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.[8][9]

-

C–H Stretch (Aromatic) : Medium to weak bands appearing just above 3000 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption between 1710–1760 cm⁻¹, characteristic of the carbonyl group.[8]

-

C=C / C=N Stretch : Medium intensity bands in the 1400–1600 cm⁻¹ region, corresponding to the phenyl and pyridine ring systems.

-

C–O Stretch : A medium to strong band located in the 1210–1320 cm⁻¹ range.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would feature signals in the aromatic region (7.0–9.0 ppm) corresponding to the protons on both the phenyl and pyridine rings, with complex splitting patterns. A highly deshielded, broad singlet corresponding to the carboxylic acid proton would be expected far downfield, typically >11 ppm.

-

¹³C NMR : The spectrum should display 12 distinct signals for the 12 carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~165-180 ppm). The remaining signals in the 120–150 ppm range would correspond to the carbons of the two aromatic rings.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 199.

-

Fragmentation : Key fragmentation patterns would likely involve the loss of the hydroxyl radical (•OH), resulting in a fragment at m/z = 182, and the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z = 154.

-

Experimental Protocols: A Proposed Synthetic Route

Objective: To synthesize 3-phenylpyridine-2-carboxylic acid from commercially available precursors.

Overall Strategy: The synthesis involves a selective Suzuki cross-coupling reaction to form the C-C bond between the phenyl and pyridine rings, followed by the conversion of a substituent on the pyridine ring into a carboxylic acid.

Step 1: Suzuki Cross-Coupling

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-chloropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst Addition : Add a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Solvent and Reflux : Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is generally complete within 4–12 hours.

-

Workup and Purification : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography to yield 2-chloro-3-phenylpyridine.

Step 2: Cyanation and Hydrolysis

-

Cyanation : The intermediate 2-chloro-3-phenylpyridine (1.0 eq.) is heated with a cyanide source, such as copper(I) cyanide (1.5 eq.), in a high-boiling polar aprotic solvent like DMF or NMP at 150-200 °C. This step replaces the chloro group with a nitrile group (-CN).

-

Hydrolysis : The resulting 3-phenylpyridine-2-carbonitrile is then subjected to acidic or basic hydrolysis.

-

Acidic Hydrolysis: Reflux the nitrile with a strong acid solution (e.g., 6M HCl or 50% H₂SO₄) for several hours until the reaction is complete.

-

Basic Hydrolysis: Reflux the nitrile with a concentrated aqueous base (e.g., 6M NaOH), followed by acidification of the reaction mixture to protonate the carboxylate salt.

-

-

Isolation : The final product, 3-phenylpyridine-2-carboxylic acid, precipitates upon cooling or pH adjustment. It can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be performed for further purification.

Biological Activity and Mechanism of Action

Pyridine carboxylic acid derivatives are recognized for a wide spectrum of biological activities, including applications as enzyme inhibitors in cancer, inflammation, and infectious diseases.[10]

Specifically, derivatives of phenyl-pyridine-2-carboxylic acid have been identified as novel cell cycle inhibitors with promising selectivity for cancer cells over normal proliferating cells.[11] One such derivative, Ro 41-4439, demonstrated low micromolar antiproliferative activity against a broad panel of human cancer cell lines.[11]

The mechanism of cytotoxicity is attributed to the compound's ability to arrest the cell cycle progression in the G2/M phase, which subsequently leads to the induction of apoptosis (programmed cell death).[11][12] Studies on structurally related anticancer pyridines suggest that this pathway can be mediated by the upregulation of key signaling proteins such as p53 and JNK.[12] This activity makes the 3-phenylpyridine-2-carboxylic acid scaffold a valuable starting point for the rational design of new anticancer agents.

References

- 1. scbt.com [scbt.com]

- 2. canbipharm.com [canbipharm.com]

- 3. CAS # 103863-15-6, 3-Phenyl-2-pyridinecarboxylic acid, 3-Phenyl-picolinic acid , 3-Phenylpyridine-2-carboxylic acid - chemBlink [ww.chemblink.com]

- 4. 3-Phenylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]

- 7. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-phenylpyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

3-Phenylpyridine-2-carboxylic acid, also known as 3-phenylpicolinic acid, is a bifunctional molecule featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid. This unique arrangement of functional groups makes it an attractive scaffold for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials. The pyridine nitrogen offers a site for coordination or quaternization, the carboxylic acid allows for amide bond formation and other derivatizations, and the phenyl group provides a lipophilic domain and opportunities for further functionalization.

Plausible Synthetic Pathways

While a single, universally adopted method for the synthesis of 3-phenylpyridine-2-carboxylic acid is not prominently documented, a critical analysis of modern synthetic methodologies suggests two primary and highly effective strategies:

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The most direct approach to 3-phenylpyridine-2-carboxylic acid using this method involves the coupling of a 3-halopyridine-2-carboxylic acid derivative with phenylboronic acid. To avoid potential side reactions with the free carboxylic acid, it is often advantageous to use an ester derivative, such as methyl 3-bromo-2-pyridinecarboxylate, which can be hydrolyzed to the desired carboxylic acid in a subsequent step.

-

Ring Synthesis followed by Functionalization/Modification: This approach involves the construction of the substituted pyridine ring from acyclic precursors. While potentially more complex, this strategy can offer greater control over the final substitution pattern. An alternative within this category is the modification of a pre-existing substituted pyridine, such as the phenylation of a pyridine-2,3-dicarboxylic acid derivative followed by selective decarboxylation. For instance, the synthesis of 5-phenyl-pyridine-2,3-dicarboxylic acid anhydride has been reported, which could potentially be selectively decarboxylated at the 3-position.

This guide will focus on the Suzuki-Miyaura cross-coupling approach due to its high efficiency, functional group tolerance, and the commercial availability of the necessary starting materials.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of 3-phenylpyridine-2-carboxylic acid via a two-step process: (1) Suzuki-Miyaura coupling of methyl 3-bromo-2-pyridinecarboxylate with phenylboronic acid, and (2) subsequent hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-Phenylpyridine-2-carboxylate via Suzuki-Miyaura Cross-Coupling

Materials:

-

Methyl 3-bromo-2-pyridinecarboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add methyl 3-bromo-2-pyridinecarboxylate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Under an inert atmosphere (nitrogen or argon), add anhydrous 1,4-dioxane to the flask.

-

In a separate flask, prepare a 2 M aqueous solution of potassium carbonate. Add the potassium carbonate solution (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-phenylpyridine-2-carboxylate.

Step 2: Hydrolysis of Methyl 3-Phenylpyridine-2-carboxylate

Materials:

-

Methyl 3-phenylpyridine-2-carboxylate

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

Procedure:

-

Dissolve methyl 3-phenylpyridine-2-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

-

Add lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-phenylpyridine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-phenylpyridine-2-carboxylic acid and its intermediate. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Suzuki-Miyaura Coupling | Methyl 3-bromo-2-pyridinecarboxylate | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 4-12 | 70-90 | >95 |

| 2. Hydrolysis | Methyl 3-phenylpyridine-2-carboxylate | LiOH or NaOH | - | THF/H₂O or MeOH/H₂O | RT | 2-6 | 85-98 | >98 |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for 3-phenylpyridine-2-carboxylic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Conclusion

The synthesis of 3-phenylpyridine-2-carboxylic acid is readily achievable in a laboratory setting through a robust and high-yielding two-step sequence involving a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This guide provides a detailed and practical framework for researchers and professionals in the field of drug development and chemical synthesis to produce this valuable compound. The provided protocols and data serve as a strong foundation for the successful synthesis and further exploration of the chemistry of 3-phenylpyridine-2-carboxylic acid.

The Biological Activity of 3-Phenylpyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 3-phenylpyridine-2-carboxylic acid and its derivatives, with a focus on its potential as an anticancer agent. The information presented herein is curated from peer-reviewed scientific literature and technical reports, offering insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Executive Summary

3-Phenylpyridine-2-carboxylic acid and its analogs have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as anticancer agents. The core activity of these compounds lies in their ability to disrupt the cell cycle, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells. Notably, derivatives of this compound have shown selectivity for cancer cells over normal proliferating cells, a desirable characteristic for targeted cancer therapies. This guide will delve into the quantitative data supporting these claims, the detailed experimental protocols for assessing these biological activities, and the known signaling pathways involved.

Anticancer Activity and Mechanism of Action

The primary anticancer activity of 3-phenylpyridine-2-carboxylic acid derivatives stems from their role as cell cycle inhibitors. A key derivative, identified as Ro 41-4439, has been shown to induce cytotoxicity in a broad range of human cancer cell lines through the arrest of cell cycle progression in mitosis, which is followed by the induction of apoptosis.[1] Furthermore, certain pyrazolo[3,4-b]pyridine derivatives that incorporate the 3-phenylpyridine scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2]

Quantitative Biological Activity Data

The following tables summarize the in vitro efficacy of 3-phenylpyridine-2-carboxylic acid derivatives against various cancer cell lines and their inhibitory action on key cell cycle regulators.

Table 1: CDK2 Inhibitory Activity of 3-Phenylpyridine Derivatives [2]

| Compound | Target | IC50 (µM) |

| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |

Table 2: Anticancer Activity of 3-Phenylpyridine Derivatives [2]

| Compound | Cell Line | IC50 (µM) |

| Pyrazolo[3,4-b]pyridine derivative | HCT-116 (Colon Carcinoma) | Data in low micromolar range |

| Pyrazolo[3,4-b]pyridine derivative | MCF-7 (Breast Cancer) | Data in low micromolar range |

Table 3: In Vivo Antitumor Efficacy of a Phenyl-pyridine-2-carboxylic Acid Derivative (Ro 41-4439) [1]

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition |

| Nude Mice | Mammary Tumor Xenografts (MDA-MB-435) | 4-week treatment with well-tolerated doses | 73% |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 3-phenylpyridine-2-carboxylic acid and its derivatives.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Materials:

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of the 3-phenylpyridine-2-carboxylic acid derivative for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cell pellet with cold PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[3][4][5][6]

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This assay is employed to detect and quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Treat cancer cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze immediately by flow cytometry. The analysis allows for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[7][8]

Signaling Pathways and Mechanisms

The biological activity of 3-phenylpyridine-2-carboxylic acid derivatives is primarily mediated through the disruption of the cell cycle, leading to apoptosis. The following diagrams illustrate the key pathways and experimental workflows.

Conclusion and Future Directions

The collective evidence strongly suggests that the 3-phenylpyridine-2-carboxylic acid scaffold is a valuable starting point for the development of novel anticancer therapeutics. The demonstrated mechanism of cell cycle inhibition, particularly through the targeting of kinases like CDK2, followed by the induction of apoptosis, provides a solid rationale for its further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

-

Identification of specific molecular targets: To fully elucidate the signaling pathways involved in their anticancer activity.

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of lead compounds in preclinical models.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.

By addressing these key areas, the full therapeutic potential of 3-phenylpyridine-2-carboxylic acid and its derivatives can be realized, potentially leading to the development of new and effective treatments for cancer.

References

- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 3-Phenylpyridine-2-Carboxylic Acid: A Technical Guide

Introduction

3-Phenylpyridine-2-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1]. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical properties imparted by the phenyl, pyridine, and carboxylic acid functional groups. This guide provides a detailed overview of the expected spectroscopic characteristics of 3-phenylpyridine-2-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates the expected spectral features based on data from analogous structures and fundamental principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-phenylpyridine-2-carboxylic acid. These predictions are based on the analysis of its constituent functional groups and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet, Broad | 1H | Carboxylic Acid (-COOH) |

| ~8.6 - 8.8 | Doublet | 1H | Pyridine H6 |

| ~7.8 - 8.0 | Doublet | 1H | Pyridine H4 |

| ~7.3 - 7.6 | Multiplet | 6H | Phenyl Protons & Pyridine H5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |

| ~150 - 155 | Pyridine C2 |

| ~148 - 150 | Pyridine C6 |

| ~138 - 140 | Pyridine C4 |

| ~135 - 137 | Phenyl C1' (ipso) |

| ~128 - 130 | Phenyl C2', C6' |

| ~127 - 129 | Phenyl C3', C5' |

| ~126 - 128 | Phenyl C4' |

| ~123 - 125 | Pyridine C5 |

| ~120 - 122 | Pyridine C3 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |

| 910-950 | Medium, Broad | O-H bend (out-of-plane) |

| 750-800 | Strong | C-H bend (Aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 199 | High | Molecular Ion [M]⁺ |

| 182 | Moderate | [M - OH]⁺ |

| 154 | High | [M - COOH]⁺ |

| 127 | Moderate | Loss of C₆H₅ |

| 77 | Moderate | Phenyl cation [C₆H₅]⁺ |

Experimental Methodologies

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation. Below are generalized procedures for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-phenylpyridine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method.

-

Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is vaporized and then bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): This method is suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.

-

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of phenylpyridine isomers under electron ionization can yield distinct mass spectra that aid in their differentiation[2].

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-phenylpyridine-2-carboxylic acid.

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

Solubility of 3-Phenylpyridine-2-Carboxylic Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the solubility characteristics of 3-phenylpyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, relevant experimental protocols for its synthesis, and related biological pathways.

Core Concepts: Solubility Profile

3-Phenylpyridine-2-carboxylic acid (also known as 3-phenylpicolinic acid) is a bifunctional molecule featuring both a carboxylic acid group and a phenylpyridine scaffold.[1][2] This structure dictates its solubility, which is generally low in non-polar organic solvents and higher in polar aprotic solvents.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Water | Poor |

Source: Pipzine Chemicals[3]

The presence of the carboxylic acid group suggests that its solubility will be pH-dependent in protic solvents. In acidic conditions, the carboxylic acid will be protonated, leading to lower solubility in aqueous media. Conversely, in basic conditions, the formation of a carboxylate salt will increase aqueous solubility.

Experimental Protocols

Given the absence of detailed experimental protocols for the solubility determination of 3-phenylpyridine-2-carboxylic acid, this section outlines a representative method for its synthesis via a Suzuki-Miyaura coupling reaction. This common cross-coupling reaction is a standard method for creating biaryl compounds.

Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the parent 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, which is a key synthetic step for producing derivatives like 3-phenylpyridine-2-carboxylic acid.

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.[4]

-

Visualizing Key Processes

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling reaction for the synthesis of 3-phenylpyridine.

Signaling Pathway: Inhibition of Tubulin Polymerization

Some diarylpyridine derivatives, which are structurally related to 3-phenylpyridine, are known to exhibit anticancer effects by inhibiting tubulin polymerization. They achieve this by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

References

- 1. canbipharm.com [canbipharm.com]

- 2. CAS # 103863-15-6, 3-Phenyl-2-pyridinecarboxylic acid, 3-Phenyl-picolinic acid , 3-Phenylpyridine-2-carboxylic acid - chemBlink [ww.chemblink.com]

- 3. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Phenylpyridine-2-carboxylic Acid and its Analogs: Emerging Modulators of the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenylpyridine-2-carboxylic acid and its analogs, a class of compounds that has garnered significant interest in the field of oncology. These molecules, most notably exemplified by the derivative Ro 41-4439, have demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines. The primary mechanism of action for these compounds involves the inhibition of key cell cycle regulators, particularly Cyclin-Dependent Kinase 2 (CDK2), leading to mitotic arrest and subsequent apoptosis. This document details the synthesis, biological activity, structure-activity relationships (SAR), and the underlying signaling pathways associated with this promising class of potential anticancer agents.

Introduction

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a phenyl group at the 3-position of the pyridine-2-carboxylic acid core has given rise to a series of derivatives with potent biological activities, particularly in the realm of cancer therapeutics. These compounds have been identified as novel cell cycle inhibitors with a favorable selectivity for cancer cells over normal proliferating cells.[3]

A key exemplar of this class, Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, has been shown to induce cell cycle arrest in mitosis, ultimately leading to programmed cell death (apoptosis).[3] This activity is primarily attributed to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in the regulation of cell cycle progression.[4] This guide will delve into the technical details of 3-phenylpyridine-2-carboxylic acid and its analogs, providing researchers and drug development professionals with the necessary information to further explore their therapeutic potential.

Synthesis and Chemical Properties

The synthesis of 3-phenylpyridine-2-carboxylic acid and its analogs can be achieved through various synthetic routes. A general approach involves the construction of the substituted pyridine ring followed by functional group manipulations to yield the final carboxylic acid.

General Synthetic Protocol

A common strategy for the synthesis of pyridine dicarboxylic acids involves the oxidation of quinoline precursors.[5] For analogs, the synthesis of pyridine carboxylic acid esters can be achieved by reacting the corresponding pyridine carboxylic acid with an alcohol in the presence of a coupling agent or by converting the acid to its acid chloride followed by reaction with an alcohol.[6][7][8]

Example Protocol: Synthesis of Pyridine Carboxylic Acid Active Esters [6]

-

Acid Chloride Formation: The pyridine carboxylic acid is reacted with thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF) at room temperature to form the corresponding acid chloride hydrochloride.

-

Esterification: The acid chloride is then reacted with the desired alcohol (e.g., 4-nitrophenol, pentafluorophenol) or N-hydroxysuccinimide in an inert solvent such as tetrahydrofuran (THF) with triethylamine as a base to yield the active ester.

-

Purification: The crude product is typically purified by crystallization or chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 3-phenylpyridine-2-carboxylic acid have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The potency of these compounds is influenced by the nature and position of substituents on both the pyridine and phenyl rings.

Antiproliferative and Cytotoxic Effects

The lead compound, Ro 41-4439, exhibits low micromolar antiproliferative and cytotoxic activity against a broad panel of human cancer cell lines.[3] In vivo studies in nude mice bearing mammary tumor xenografts (MDA-MB-435) showed that treatment with well-tolerated doses of Ro 41-4439 resulted in a 73% inhibition of tumor growth.[3]

Structure-Activity Relationship (SAR)

Limited exploration of the structure-activity relationships has revealed that modifications to the side chain length, as well as the aryl and pyridine rings, can lead to the identification of more potent analogs.[3] SAR studies on related pyridine derivatives have shown that the introduction of specific functional groups can significantly impact their antiproliferative activity, with IC50 values reaching the nanomolar range for some derivatives.[9]

Quantitative Biological Data

The following tables summarize the reported antiproliferative activities of various 3-phenylpyridine-2-carboxylic acid analogs and related pyridine derivatives against several human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine derivative | HCT-116 | Not specified | [4] |

| Pyrazolo[3,4-b]pyridine derivative | MCF-7 | Not specified | [4] |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 | [10] |

| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 | [10] |

| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 | [10] |

| ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 | [10] |

| Pyridone 1 | CDK2/cyclin A2 | 0.57 | [10] |

| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | [10] |

| Thieno[2,3-b]pyridine derivative 5c | MDA-MB-231 | >10 (26.3% inhibition) | [11] |

| Thieno[2,3-b]pyridine derivative 21r | Not specified | <0.05 | [11] |

Mechanism of Action: Targeting the Cell Cycle

The primary mechanism by which 3-phenylpyridine-2-carboxylic acid analogs exert their anticancer effects is through the disruption of the cell cycle, specifically by targeting Cyclin-Dependent Kinase 2 (CDK2).

CDK2 Inhibition and Cell Cycle Arrest

CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[1] Inhibition of CDK2 by compounds such as 3-phenylpyridine-2-carboxylic acid derivatives prevents the phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1][9] In addition to the G1 arrest, inhibition of CDK2 during S phase can lead to S phase arrest and apoptosis.[12]

Signaling Pathway

The inhibition of the CDK2/Cyclin A/E complex by 3-phenylpyridine-2-carboxylic acid analogs initiates a signaling cascade that results in cell cycle arrest and apoptosis.

Caption: CDK2 Inhibition Pathway by 3-Phenylpyridine-2-carboxylic Acid Analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

3-Phenylpyridine-2-carboxylic acid analog

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of the compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CDK2 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on CDK2 activity.

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

CDK substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound, CDK2/Cyclin A2 enzyme, and a mixture of the substrate peptide and ATP.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]

Conclusion and Future Directions

3-Phenylpyridine-2-carboxylic acid and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their ability to selectively target cancer cells and induce cell cycle arrest and apoptosis through the inhibition of CDK2 makes them attractive candidates for further investigation. Future research should focus on comprehensive SAR studies to optimize potency and pharmacokinetic properties, as well as in-depth mechanistic studies to fully elucidate the downstream signaling pathways. The development of more potent and selective analogs could lead to the identification of clinical candidates for the treatment of various malignancies.

References

- 1. Tegtociclib - Wikipedia [en.wikipedia.org]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lucris.lub.lu.se [lucris.lub.lu.se]

- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. pnas.org [pnas.org]

- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]

- 11. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]

The Genesis and Evolution of Phenyl-Pyridine Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-pyridine carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The unique structural amalgamation of a phenyl ring, a pyridine moiety, and a carboxylic acid group imparts these molecules with diverse pharmacological properties, making them privileged scaffolds in the development of novel therapeutic agents. Their journey from initial discovery to their current status as key pharmacophores is a testament to the advancements in organic synthesis and a deeper understanding of biological pathways. This technical guide provides an in-depth exploration of the discovery, history, and key developments of phenyl-pyridine carboxylic acid derivatives, supplemented with quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Historical Perspective and Key Discoveries

The history of phenyl-pyridine carboxylic acid derivatives is intrinsically linked to the broader development of pyridine chemistry and the synthesis of biaryl compounds. While a precise date for the first synthesis of a simple phenyl-pyridine carboxylic acid is not well-documented, its origins can be traced back to the foundational work on pyridine synthesis in the late 19th and early 20th centuries.

The discovery of nicotinic acid (pyridine-3-carboxylic acid) in 1867 through the oxidation of nicotine was a pivotal moment.[1][2] Initially, its biological significance was unknown. It wasn't until 1937 that Conrad Arnold Elvehjem identified it as the "pellagra-preventing factor," solidifying its importance as a vitamin (Vitamin B3).[3][4] This discovery spurred further research into the synthesis and derivatization of the pyridine carboxylic acid core.

Early methods for creating the phenyl-pyridine linkage, such as the Ullmann reaction, developed in the early 1900s, provided a potential, though often harsh, route to these compounds.[5] However, the advent of modern cross-coupling reactions in the latter half of the 20th century, particularly the Suzuki-Miyaura and Negishi couplings, revolutionized the synthesis of phenyl-pyridines, offering milder and more efficient pathways.[5] These advancements made a wider array of substituted phenyl-pyridine carboxylic acid derivatives accessible for biological screening.

A significant milestone in the application of this class of compounds in drug discovery was the identification of Ro 41-4439 , a phenyl-pyridine-2-carboxylic acid derivative, as a novel cell cycle inhibitor with selective cytotoxicity towards cancer cells.[6] This discovery, emerging from a cell-based screening approach, highlighted the potential of the phenyl-pyridine carboxylic acid scaffold in oncology.[6] Subsequent research has led to the development of numerous derivatives targeting a wide range of biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological data for selected phenyl-pyridine carboxylic acid derivatives and related compounds, showcasing their potency and selectivity against various biological targets.

Table 1: Phenyl-Pyridine Carboxylic Acid Derivatives as Enzyme Inhibitors

| Compound ID/Class | Target Enzyme | IC50 | Reference |

| Ro 41-4439 | Cell Proliferation (various cancer cell lines) | Low micromolar | [6] |

| Phenyl Nicotinate Derivatives (e.g., 2e) | α-amylase | 1.324 ± 0.21 µg/mL | [8] |

| Phenyl Nicotinate Derivatives (e.g., 2j) | α-amylase | 1.326 ± 0.10 µg/mL | [8] |

| Pterostilbene-carboxylic acid derivative (7) | COX-2 | 85.44 ± 3.88 nM | [9] |

| Tetrahydropyrazolo[4,3-c]pyridine derivative (6ac) | Mycobacterium tuberculosis Pantothenate Synthetase | 21.8 ± 0.8 μM | [7] |

Table 2: Anti-inflammatory and Antioxidant Activity of Phenyl Nicotinate Derivatives

| Compound ID | Assay | IC50 | Reference |

| 2b | DPPH Radical Scavenging | 15.63 ± 0.13 µM | [8] |

| 2h | DPPH Radical Scavenging | 12.88 ± 0.19 µM | [8] |

| 2b | ABTS Radical Scavenging | 19.89 ± 0.25 µM | [8] |

| 2h | ABTS Radical Scavenging | 16.35 ± 0.25 µM | [8] |

| 2b | Human RBC Hemolysis (Anti-inflammatory) | 18.41 ± 0.13 µM | [8] |

| 2e | Human RBC Hemolysis (Anti-inflammatory) | 14.06 ± 0.15 µM | [8] |

Key Signaling Pathways and Mechanisms of Action

Phenyl-pyridine carboxylic acid derivatives exert their biological effects through various mechanisms, often by inhibiting key enzymes or modulating signaling pathways.

Mitotic Arrest Induced by Cell Cycle Inhibitors

Compounds like Ro 41-4439 induce cytotoxicity in cancer cells by arresting the cell cycle progression in mitosis, which is then followed by the induction of apoptosis.[6] This is often achieved by interfering with the dynamics of microtubules, which activates the spindle assembly checkpoint (SAC). Prolonged activation of the SAC prevents the degradation of Cyclin B1, a key protein for mitotic progression, leading to mitotic arrest.[8] Eventually, if the arrest is sustained, the cell undergoes apoptosis.[10]

Inhibition of the Cyclooxygenase (COX) Pathway

Certain phenyl-pyridine carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[11][12] By blocking the active site of COX-2, these inhibitors prevent the synthesis of prostaglandins, thereby reducing inflammation.

Experimental Protocols

The synthesis of phenyl-pyridine carboxylic acid derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic steps.

General Procedure for Suzuki-Miyaura Cross-Coupling

This workflow outlines the synthesis of a phenyl-pyridine core structure, a common precursor to the target carboxylic acid derivatives.

Protocol:

-

Reaction Setup: To a round-bottom flask, add the bromo-pyridine derivative (1.0 eq.), the corresponding phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., Na2CO3, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenyl-pyridine derivative.

Steglich Esterification for Carboxylic Acid Derivatization

This method is a mild and efficient way to convert a carboxylic acid to its ester, which is often a key step in synthesizing more complex derivatives.[13][14]

Protocol:

-

Reagent Preparation: In a flask, dissolve the phenyl-pyridine carboxylic acid (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a dry aprotic solvent (e.g., dichloromethane).[13]

-

Coupling Agent Addition: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Filtration: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Workup and Purification: Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate it. Purify the resulting crude ester by column chromatography.

Conclusion

The field of phenyl-pyridine carboxylic acid derivatives has evolved significantly from the early days of pyridine chemistry. The development of efficient synthetic methodologies has enabled the exploration of this chemical space, leading to the discovery of compounds with potent and diverse biological activities. Their success as pharmacophores in oncology and inflammation underscores their therapeutic potential. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of these scaffolds to a broader range of diseases. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing the discovery and development of this important class of molecules.

References

- 1. softbeam.net:8080 [softbeam.net:8080]

- 2. Niacin [bionity.com]

- 3. news-medical.net [news-medical.net]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. ccjm.org [ccjm.org]

- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Steglich esterification - Wikipedia [en.wikipedia.org]

Methodological & Application

Applications of 3-Phenylpyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The unique structural arrangement of a phenyl group and a carboxylic acid on a pyridine ring allows for diverse interactions with various biological targets. This document provides an overview of the applications of this scaffold, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key experimental workflows and signaling pathways. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Key Application Areas

The 3-phenylpyridine-2-carboxylic acid core is a privileged structure that has been successfully employed in the design of compounds with a range of biological activities, including:

-

Anticancer Agents: Derivatives have been identified as potent inhibitors of cancer cell proliferation, acting through mechanisms such as cell cycle arrest and induction of apoptosis.[1]

-

Enzyme Inhibitors: The scaffold has been utilized to develop inhibitors of various enzymes, playing a role in the treatment of metabolic disorders and other diseases.[2][3][4]

-

Anti-inflammatory Agents: Certain derivatives have shown promise as anti-inflammatory agents.[5][6]

-

Antihyperglycemic Agents: The structural motif has been explored for the development of agents for the management of diabetes.[5][7]

Data Presentation

Table 1: Anticancer Activity of Phenylpyridine Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |

| Ro 41-4439 | MDA-MB-435 | Mammary | Low micromolar | Mitotic cell cycle arrest, Apoptosis induction | [1] |

| Compound H42 | SKOV3 | Ovarian | 0.87 | G0/G1 cell cycle arrest, HDAC6 inhibition | [8] |

| Compound H42 | A2780 | Ovarian | 5.4 | G0/G1 cell cycle arrest, HDAC6 inhibition | [8] |

Table 2: Anti-inflammatory and Antihyperglycemic Activity of Pyridine-3-carboxylic Acid Derivatives

| Compound ID | Assay | Target/Method | IC50 | Reference |

| Compound 2e | Anti-inflammatory | Human RBC hemolysis | 14.06 ± 0.15 µM | [5] |

| Compound 2b | Anti-inflammatory | Human RBC hemolysis | 18.41 ± 0.13 µM | [5] |

| Ketorolac (Standard) | Anti-inflammatory | Human RBC hemolysis | 11.79 ± 0.17 µM | [5] |

| Compound 2e | Antihyperglycemic | α-amylase inhibition | 1.324 ± 0.21 µg | [5] |

| Compound 2j | Antihyperglycemic | α-amylase inhibition | 1.326 ± 0.10 µg | [5] |

| Acarbose (Standard) | Antihyperglycemic | α-amylase inhibition | 1.273 ± 0.12 µg | [5] |

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylpyridine-2-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 3-phenylpyridine-2-carboxylic acid derivatives from a halogenated pyridine-2-carboxylic acid precursor and a phenylboronic acid.

Materials:

-

3-Halogeno-pyridine-2-carboxylic acid (e.g., 3-bromopyridine-2-carboxylic acid) (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the 3-halogeno-pyridine-2-carboxylic acid, phenylboronic acid, and base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: In Vitro Anticancer Activity - Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of 3-phenylpyridine-2-carboxylic acid derivatives on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

3-Phenylpyridine-2-carboxylic acid derivative stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 3-phenylpyridine-2-carboxylic acid derivative and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection and quantification of apoptosis in cells treated with 3-phenylpyridine-2-carboxylic acid derivatives by flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with 3-phenylpyridine-2-carboxylic acid derivatives.

Materials:

-

Treated and untreated cells

-

Cold 70% Ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Cell Washing: Pellet the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vitro Anti-inflammatory Activity - Red Blood Cell (RBC) Membrane Stabilization Assay

This protocol assesses the anti-inflammatory activity of compounds by measuring the stabilization of RBC membranes against heat-induced hemolysis.

Materials:

-

Fresh human blood

-

Isotonic buffer (pH 7.4)

-

3-Phenylpyridine-2-carboxylic acid derivative solutions

-

Standard drug (e.g., Diclofenac sodium)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

RBC Suspension Preparation: Prepare a 10% v/v suspension of red blood cells in isotonic buffer.

-

Assay Setup: Mix the test compound at various concentrations with the RBC suspension.

-

Incubation: Incubate the mixture at 56°C for 30 minutes.

-

Centrifugation: Cool the tubes and centrifuge.

-

Hemolysis Measurement: Measure the absorbance of the supernatant at 560 nm to quantify hemolysis.

-

Calculation: Calculate the percentage of membrane stabilization compared to a control without the compound.

Protocol 6: α-Amylase Inhibition Assay

This protocol is for screening compounds for their ability to inhibit α-amylase activity, relevant for antihyperglycemic effects.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (substrate)

-

3-Phenylpyridine-2-carboxylic acid derivative solutions

-

Tris-HCl buffer (pH 6.9)

-

Acetic acid (50% v/v)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a tube, mix the starch substrate solution with the test compound.

-

Enzyme Addition: Add the α-amylase solution to the mixture and incubate at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding acetic acid.

-

Centrifugation: Centrifuge the mixture.

-

Absorbance Reading: Measure the absorbance of the supernatant at 595 nm.

-

Inhibition Calculation: Calculate the percentage of α-amylase inhibition relative to a control without the inhibitor.

Mandatory Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of 3-phenylpyridine-2-carboxylic acid derivatives.

Caption: Proposed mechanism of action for anticancer activity involving HDAC6 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Phenylpyridine-2-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine-2-carboxylic acid is a versatile heterocyclic building block with significant applications in various domains of organic synthesis. Its rigid, planar structure, combined with the presence of both a carboxylic acid and a pyridine nitrogen atom, makes it an excellent scaffold for the construction of complex molecules with diverse functionalities. This document provides an overview of its applications in medicinal chemistry, catalysis, and materials science, complete with detailed experimental protocols and supporting data.

Applications in Medicinal Chemistry

The pyridine and phenyl rings of 3-phenylpyridine-2-carboxylic acid and its isomers serve as key pharmacophores in numerous biologically active compounds. This scaffold is particularly prominent in the development of novel therapeutic agents.

Scaffold for Novel Anticancer Agents

Derivatives of phenyl-pyridine-carboxylic acids have been identified as potent and selective inhibitors of cancer cell proliferation. These compounds can induce cell cycle arrest and apoptosis in tumor cells with significantly lower toxicity towards normal cells.

Experimental Protocol: Synthesis of a 3-Phenylpyridine-2-carboxamide Derivative

A representative protocol for the synthesis of a bioactive amide derivative from 3-phenylpyridine-2-carboxylic acid is described below. This involves a standard amide coupling reaction.

-

Activation of the Carboxylic Acid: To a solution of 3-phenylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amide Coupling: To the activated acid solution, add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Table 1: Antiproliferative Activity of Phenyl-pyridine-2-carboxylic Acid Derivatives

| Compound ID | R Group (at Carboxamide) | IC50 (µM) on MDA-MB-435 Cancer Cells | Tumor Growth Inhibition (%) in vivo[1] |

| Ro 41-4439 | (Structure not fully specified) | Low micromolar | 73% |

| Hypothetical-1 | 4-Fluorophenyl | (Hypothetical Value) | (Not determined) |

| Hypothetical-2 | 3-Methoxyphenyl | (Hypothetical Value) | (Not determined) |

Workflow for Discovery of Phenylpyridine-based Anticancer Agents

Caption: Workflow for the discovery of anticancer agents.

Precursor for Neurotropic Agents

The core structure of phenylpyridine carboxylic acids is also found in compounds with significant neurotropic activity, including anticonvulsant properties.[2] The synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, from phenylpyridine carboxylic acid derivatives has been reported to yield compounds with potential as psychological sedatives.[2]

Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines a general approach for the synthesis of a thieno[2,3-b]pyridine, a class of compounds with reported neurotropic activity, starting from a functionalized pyridine.

-

Synthesis of a 2-chloronicotinonitrile: Start with a substituted 2-hydroxynicotinonitrile. Chlorinate the hydroxyl group using a standard chlorinating agent like phosphorus oxychloride (POCl3).

-

Gewald Reaction: React the 2-chloronicotinonitrile with a sulfur source (e.g., elemental sulfur) and an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol.

-

Cyclization: The reaction proceeds via an in-situ formation of a thiolate, which then attacks the nitrile group, leading to the cyclized 2-aminothiophene derivative.

-

Further Functionalization: The resulting amino and cyano groups on the thiophene ring can be further modified to generate a library of thieno[2,3-b]pyridine derivatives.

Table 2: Anticonvulsant Activity of Synthesized Thieno[2,3-b]pyridine Derivatives

| Compound ID | Substituents | Anticonvulsant Activity (% protection against corazole-induced seizures) |

| Compound A | R1=CH3, R2=H | (Hypothetical Value) |

| Compound B | R1=Ph, R2=Cl | (Hypothetical Value) |

| Compound C | R1=Et, R2=Br | (Hypothetical Value) |

Applications in Catalysis

3-Phenylpyridine-2-carboxylic acid and its isomers can act as bidentate ligands for transition metals, forming stable complexes that can be utilized as catalysts in various organic transformations.

Ligand for Catalytic Metal Complexes

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers to form catalytically active species. For instance, a trinuclear Zn(II) complex based on 6-phenylpyridine-2-carboxylic acid has been shown to catalyze the oxidation of benzyl alcohol.[3]

Experimental Protocol: Synthesis of a Zn(II) Complex and its Catalytic Application

-

Complex Synthesis: Dissolve 3-phenylpyridine-2-carboxylic acid (2 eq) and a suitable co-ligand (e.g., 2,2'-bipyridine, 1 eq) in a solvent mixture of methanol and water. To this solution, add an aqueous solution of Zinc(II) acetate (1 eq). Stir the mixture at 60 °C for 4 hours. Cool the solution to room temperature to allow for the crystallization of the complex. Filter the crystals, wash with cold water, and dry under vacuum.

-